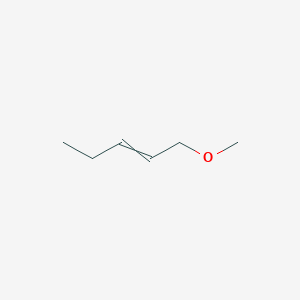
Butene, methoxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butene, methoxymethyl- is an organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between carbon atoms and a methoxymethyl group attached to one of the carbon atoms in the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butene, methoxymethyl- can be achieved through several methods. One common approach involves the reaction of butene with methoxymethyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Butene, methoxymethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound. The use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Butene, methoxymethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of butane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
Butene, methoxymethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Butene, methoxymethyl- involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The methoxymethyl group can also undergo substitution reactions, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
Butene: A simple alkene with a double bond between carbon atoms.
Methoxymethyl chloride: A compound with a methoxymethyl group attached to a chlorine atom.
Butane: A saturated hydrocarbon with single bonds between carbon atoms.
Uniqueness
Butene, methoxymethyl- is unique due to the presence of both a double bond and a methoxymethyl group. This combination allows it to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
72862-95-4 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1-methoxypent-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6-7-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
YCVHIAQANWEUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















